

# Comprehensive Comparison Guide: Thermodynamic Stability of Indapamide Crystal Forms

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## Compound Focus: Indapamide hemihydrate

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## Introduction to Indapamide Solid Forms and Stability Significance

**Indapamide** is a thiazide-like diuretic drug widely used for treating hypertension and heart failure. Like many pharmaceutical compounds, it can exist in multiple solid forms, primarily **crystalline and amorphous states**, each with distinct thermodynamic properties that significantly impact product performance. The crystalline form is thermodynamically stable but exhibits **poor aqueous solubility**, which can limit its bioavailability. In contrast, the amorphous form offers potentially **higher solubility and dissolution rates** but presents challenges regarding **physical stability** and tendency to revert to the crystalline form over time.

Understanding the thermodynamic stability of different indapamide solid forms is crucial for pharmaceutical scientists during formulation development. The choice between crystalline and amorphous indapamide represents a classic trade-off in pharmaceutical development: balancing the enhanced dissolution properties of amorphous systems against the superior stability of crystalline forms. This guide provides a comprehensive comparison of indapamide solid forms based on experimental data, with detailed methodologies to enable researchers to conduct their own investigations and make informed decisions in drug development programs.

## Key Experimental Data and Comparative Analysis

### Thermodynamic Properties of Indapamide Solid Forms

Table 1: Thermodynamic Properties of Crystalline and Amorphous Indapamide

Property	Crystalline Form	Amorphous Form	Measurement Method	Reference
Glass Transition Temperature (Tg)	Not applicable	102.6 ± 1.1 °C	Differential Scanning Calorimetry (DSC)	[1]
Heat Capacity Change at Tg (ΔCp)	Not applicable	0.49 J·g <sup>-1</sup> ·K <sup>-1</sup>	Differential Scanning Calorimetry (DSC)	[2] [3]
Fragility Parameter (m)	Not applicable	75.5 ± 2.5	DSC at various cooling/heating rates	[2] [3]
Molecular Relaxation Time at 85°C (τKWW)	Not applicable	74.8 ± 0.7 minutes	Kohlrausch-Williams-Watts equation	[2] [3]
Distribution Parameter (βKWW)	Not applicable	0.63 ± 0.01	Kohlrausch-Williams-Watts equation	[2] [3]
Physical Ageing Temperature Range	Not applicable	65-85°C (significant ageing)	Isothermal physical ageing studies	[2] [3]

### Physical Ageing Kinetics of Amorphous Indapamide

Table 2: Physical Ageing Kinetics of Amorphous Indapamide at Different Temperatures

Ageing Temperature (°C)	Ageing Time Required for Significant Enthalpy Relaxation	Relaxation Enthalpy ( $\Delta H_r$ )	Molecular Relaxation Time ( $\tau_{KWW}$ , minutes)	Experimental Conditions
35	No significant ageing observed	Not detectable	Not determined	Ageing up to 32 hours
40	No significant ageing observed	Not detectable	Not determined	Ageing up to 32 hours
45	No significant ageing observed	Not detectable	Not determined	Ageing up to 32 hours
65	4-8 hours	Increasing with time	$74.8 \pm 0.7$	Ageing up to 32 hours
75	2-4 hours	Increasing with time	Data not reported	Ageing up to 32 hours
85	30-60 minutes	Increasing with time	Data not reported	Ageing up to 32 hours

## Stability and Compatibility in Formulation Systems

Table 3: Stability and Compatibility Profile of Indapamide Solid Forms

Condition/Parameter	Crystalline Form	Amorphous Form	Formulation System	Reference
<b>Chemical Stability</b>	Stable under standard storage	Sensitive to temperature and humidity	Individual and binary mixtures	[4]
<b>Compatibility with Perindopril</b>	Limited data	Enhanced dissolution	Perindopril/amlodipine/indapamide FDC	[5]

Condition/Parameter	Crystalline Form	Amorphous Form	Formulation System	Reference
		in triple combination		
Compatibility with Dihydralazine	Increased degradation in mixture	Not tested	Binary mixture	[4]
Polymer Dispersion Stability	Not applicable	Two distinct Tg values observed	PLA-indapamide (50:50) system	[1]
Compression-induced Crystallization	Not applicable	Resistant at ambient pressure	Individual amorphous form	[2] [3]

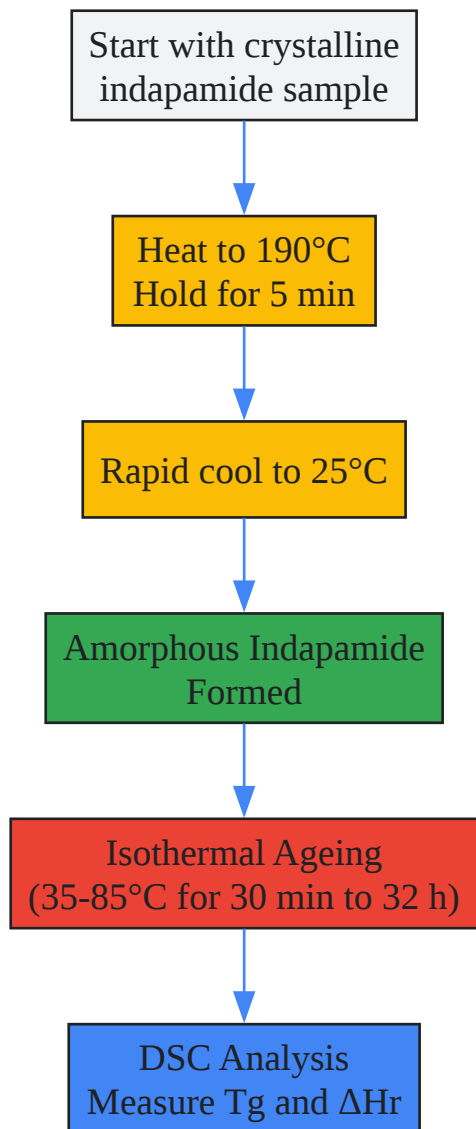
## Experimental Methods for Characterizing Indapamide Solid Forms

### Differential Scanning Calorimetry (DSC) Protocols

**Standard DSC Measurements** for indapamide solid form characterization should be performed using calibrated DSC instruments under nitrogen gas flow ( $50 \text{ mL}\cdot\text{min}^{-1}$ ). Samples of 5-10 mg should be tightly packed into standard aluminium crucibles with pierced lids. For amorphous indapamide preparation, the crystalline sample should be heated to  $190^\circ\text{C}$  and held for 5 minutes to melt the crystalline form, followed by rapid cooling to  $25^\circ\text{C}$ . This process eliminates the crystalline structure and produces the amorphous glass. The glass transition temperature ( $T_g$ ) is determined as the midpoint of the heat capacity change during the second heating cycle at a rate of  $10^\circ\text{C}\cdot\text{min}^{-1}$  [2] [3].

**Isothermal Physical Ageing Studies** should be conducted by first heating the sample to  $190^\circ\text{C}$  to erase thermal history, then cooling at  $10^\circ\text{C}\cdot\text{min}^{-1}$  to the desired ageing temperature (between  $35\text{-}85^\circ\text{C}$ ). The sample should be held at this temperature for specific ageing times (30 minutes to 32 hours), then cooled to

25°C and finally reheated to 190°C at 10°C·min<sup>-1</sup>. The enthalpy relaxation ( $\Delta H_r$ ) is calculated from the area between the heat flow curves of aged and unaged samples [2] [3].



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Figure 1: Experimental Workflow for Preparation and Characterization of Amorphous Indapamide

## Chromatographic Methods for Stability Assessment

**HPLC Analysis** for chemical stability assessment should be performed using a LiChrospher CN column (125 × 4.0 mm, 5 μm) with mobile phase consisting of 0.1% formic acid, 10 mM ammonium formate, and

acetonitrile (55:15:30, v/v/v). The flow rate should be maintained at  $1.4 \text{ mL}\cdot\text{min}^{-1}$  with detection at 228 nm. Column temperature should be set at  $22^\circ\text{C}$ . For stress testing, samples should be exposed to various pH conditions (acidic, neutral, alkaline), high temperature/humidity (e.g.,  $70^\circ\text{C}/75\% \text{ RH}$ ), and UV/VIS light. Sampling should be performed at predetermined time points to determine degradation kinetics [4].

**UPLC-DAD Method** for dissolution studies should utilize a Waters ACQUITY UPLC System with a BEH C18 column ( $50 \times 2.1 \text{ mm}$ ,  $1.7 \mu\text{m}$ ). The mobile phase should consist of 0.025% trifluoroacetic acid in water and acetonitrile with gradient elution. The flow rate should be  $0.5 \text{ mL}\cdot\text{min}^{-1}$  with detection at 240 nm. This method has been validated with a run time of less than 3 minutes, demonstrating excellent specificity, linearity ( $r^2 > 0.999$ ), and sensitivity (LOD:  $\sim 0.03 \mu\text{g/mL}$ ; LOQ:  $\sim 0.09 \mu\text{g/mL}$ ) [5].

## Complementary Characterization Techniques

**FT-IR Spectroscopy** should be performed using a Nicolet 6700 spectrometer equipped with a Smart iTR accessory. Samples of approximately 2 mg should be placed on the diamond crystal, with four scans recorded over the range  $4000\text{-}800 \text{ cm}^{-1}$  at a resolution of  $4 \text{ cm}^{-1}$ . FT-IR is particularly useful for detecting potential interactions between indapamide and other drugs in combination products by identifying changes in functional group vibrations [4].

**LC-MS Methods** should be employed for identification of degradation products. Optimal conditions utilize a C18 column with mobile phases containing ammonium formate and acetonitrile in gradient mode. Mass detection should be performed with electrospray ionization in positive and negative modes. This technique enables identification of specific degradation products such as 4-chloro-3-sulfamoylbenzamide and 4-chloro-3-(formylsulfamoyl)-N-(2-methyl-2,3-dihydro-1H-indol-1-yl)benzamide, which may form in drug combinations [4].

## Formulation Implications and Stability Considerations

### Stability and Storage Considerations

The **physical stability** of amorphous indapamide is highly temperature-dependent. Below  $45^\circ\text{C}$ , amorphous indapamide shows no significant enthalpy relaxation for up to 32 hours, making it relatively stable for short-

term processing at these temperatures. However, at higher temperatures (65-85°C), significant physical ageing occurs within hours or even minutes. This has important implications for manufacturing processes that might involve heating, such as hot melt extrusion or compression. The **fragility parameter** of 75.5 classifies amorphous indapamide as "moderately fragile," indicating it has intermediate stability among amorphous pharmaceuticals [2] [3].

**Chemical stability** studies reveal that indapamide degrades faster when combined with certain other antihypertensive drugs like dihydralazine. Specifically, indapamide shows increased degradation under high temperature and high humidity conditions when in mixture form. The degradation follows first-order kinetics, with the fastest degradation occurring at  $\text{pH} \geq 10$ . This pH-dependent degradation profile should inform formulation strategies, particularly for liquid dosage forms or solid forms that might be exposed to moisture during storage [4].

## Dissolution and Bioavailability Enhancement

The **amorphous form** of indapamide offers potential dissolution advantages over the crystalline form due to its higher energy state and disordered structure. Research has demonstrated that amorphous indapamide in fixed-dose combinations with perindopril and amlodipine shows enhanced dissolution characteristics. This is particularly important for indapamide as it is classified as a BCS Class II drug with low solubility and high permeability, where dissolution is the rate-limiting step for absorption [5].

Several **formulation strategies** have been explored to enhance indapamide dissolution while maintaining stability. These include amorphization techniques like rapid quenching of the melt and milling. Additionally, combination with polymers such as poly(lactic acid) in 50:50 ratio has been investigated, though this system shows two distinct glass transitions, indicating a lack of molecular mixing and potential stability concerns. The development of effective amorphous solid dispersions remains challenging for indapamide due to its tendency to undergo physical ageing [1].

## Processing and Manufacturing Implications

The **compression and tableting** processes for indapamide formulations require careful consideration of solid form stability. Typical tableting pressures range between 40-200 MPa, applied for less than one second. While amorphous indapamide is relatively stable under ambient pressure conditions, the effect of such

pressure ranges on its physical stability requires evaluation during formulation development. Studies of other amorphous drugs under pressure show varied responses, with some crystallizing under pressure while others remain stable [6].

For **fixed-dose combinations**, compatibility with other active ingredients must be thoroughly investigated. Research shows that indapamide demonstrates different stability profiles when combined with various antihypertensive agents. In triple combinations with perindopril and amlodipine, acceptable stability can be achieved with proper formulation optimization. However, in binary mixtures with dihydralazine, accelerated degradation occurs, necessitating protective formulation strategies [5] [4].

## Application Notes and Decision Framework

### Crystalline vs. Amorphous Indapamide: Advantages and Challenges

Table 4: Decision Framework for Selecting Indapamide Solid Forms in Formulation Development

Consideration	Crystalline Indapamide	Amorphous Indapamide
<b>Thermodynamic Stability</b>	High stability, low risk of form conversion	Metastable, tendency to crystallize
<b>Dissolution Performance</b>	Limited by poor solubility	Enhanced apparent solubility
<b>Manufacturing Requirements</b>	Standard processes sufficient	Specialized equipment and controls needed
<b>Storage Conditions</b>	Standard room temperature conditions	May require controlled temperature/humidity
<b>Compatibility in Combinations</b>	Generally stable but limited dissolution	Enhanced dissolution but potential instability
<b>Regulatory Considerations</b>	Well-established, conventional form	May require additional stability studies

## Recommendations for Different Formulation Scenarios

For **immediate-release monotherapy** formulations, crystalline indapamide remains the preferred option due to its stability and well-characterized behavior. The solubility limitations may be addressed through particle size reduction or the use of solubilizing excipients rather than complete amorphization.

For **fixed-dose combination products** where enhanced dissolution is critical, amorphous indapamide should be considered, but requires comprehensive stability studies including stress testing of the drug-drug interactions. Stabilization through polymer-based amorphous solid dispersions should be investigated, though complete molecular mixing may be challenging to achieve.

For **accelerated development programs** where time-to-market is prioritized, crystalline form development presents lower risk and more predictable regulatory pathways. For programs targeting product differentiation through enhanced performance, amorphous form development may be justified despite the additional development challenges.

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